molecular formula C18H27N5O3S B2763275 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine CAS No. 1705896-55-4

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Katalognummer: B2763275
CAS-Nummer: 1705896-55-4
Molekulargewicht: 393.51
InChI-Schlüssel: PVDXVEBWOSLGBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a sophisticated chemical hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates two privileged pharmacophores: a 3-cyclopropyl-1,2,4-oxadiazole ring and a 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl group, linked through a piperidine scaffold. The 1,2,4-oxadiazole moiety is recognized as a bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . This heterocycle is found in several commercially available drugs and exhibits a wide spectrum of biological activities, including potential as an anticancer, antiviral, and antibacterial agent . The sulfonylated pyrazole component is a common structural feature in compounds with various enzyme inhibitory properties. The strategic combination of these subunits makes this reagent a valuable scaffold for probing biological targets such as kinases, phosphatases, and various GPCRs, particularly in the discovery and development of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-cyclopropyl-5-[[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S/c1-4-23-13(3)17(12(2)20-23)27(24,25)22-9-5-6-14(11-22)10-16-19-18(21-26-16)15-7-8-15/h14-15H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDXVEBWOSLGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.

    Introduction of the pyrazole and piperidine moieties: These groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the pyrazole and piperidine moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial activity. For instance, a study synthesized various oxadiazole derivatives and evaluated their antibacterial efficacy against pathogens such as Salmonella typhi and Bacillus subtilis. The findings suggested moderate to strong activity against these strains, with some derivatives showing IC50 values indicating potent inhibition of bacterial growth .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that related compounds demonstrate strong inhibitory activity against acetylcholinesterase and urease. These enzymes play crucial roles in various physiological processes; thus, inhibitors can be valuable in treating conditions like Alzheimer's disease and urinary tract infections .

Drug Development

The unique structure of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine positions it as a promising candidate for further drug development. Its ability to interact with biological targets through multiple mechanisms makes it suitable for creating multi-target drugs that can address complex diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with biological macromolecules. These studies help elucidate the binding affinities and interaction modes with target proteins, providing insights into its mechanism of action. For example, docking analyses have shown favorable interactions with amino acids in the active sites of target enzymes .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where similar compounds have been synthesized and evaluated:

Study ReferenceCompound EvaluatedBiological ActivityKey Findings
Oxadiazole derivativesAntibacterialModerate to strong activity against Salmonella typhi
Piperidine derivativesEnzyme inhibitionStrong inhibition of acetylcholinesterase
Various heterocyclesMolecular dockingFavorable binding interactions predicted

These studies collectively underscore the potential of compounds like 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine in pharmaceutical applications.

Wirkmechanismus

The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at various receptors.

    Pathway interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Structural Diversity and Functional Implications

  • Oxadiazole vs. Triazole Moieties : The target compound and 923800-75-3 share a cyclopropyl-substituted oxadiazole ring, which enhances metabolic stability compared to triazole-containing analogs like 923758-14-9 and 871478-31-8 . Oxadiazoles are less prone to enzymatic degradation, making them advantageous for oral bioavailability .
  • Sulfonyl vs. Thioether Linkages : The pyrazole sulfonyl group in the target compound provides stronger electron-withdrawing effects and hydrogen-bond acceptor capacity than the thioether linkages in 923758-14-9 and 923800-75-3 . This may improve target binding in hydrophobic enzyme active sites, such as ATP pockets in kinases.

Pharmacological Potential

  • Kinase Inhibition: The target compound’s pyrazole sulfonyl-piperidine scaffold resembles known kinase inhibitors (e.g., c-Met inhibitors), suggesting utility in oncology. In contrast, 871478-31-8’s indole-triazole structure aligns with GPCR-targeted therapies .
  • Antimicrobial Activity : 923800-75-3 ’s furanyl propanamide and oxadiazole-thioether structure is associated with antimicrobial effects, a property less emphasized in the target compound’s design .

Physicochemical Properties

While exact data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:

  • The target compound’s higher molecular weight (~450 vs. ~340–420 for analogs) may limit blood-brain barrier penetration, favoring peripheral over CNS targets.

Biologische Aktivität

The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a novel synthetic molecule that incorporates both oxadiazole and pyrazole moieties. These structural features are known to confer various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O2SC_{14}H_{18}N_4O_2S, with a molecular weight of approximately 306.39 g/mol. The presence of the oxadiazole ring is significant due to its known pharmacological effects.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines. A study reported that oxadiazole derivatives demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Oxadiazole Derivative 1HT-29 (Colon)92.4
Oxadiazole Derivative 2A549 (Lung)85.0
Oxadiazole Derivative 3HeLa (Cervical)78.5

Anti-inflammatory Activity

The pyrazole component in the structure is also associated with anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process . This suggests that the compound may possess potential as an anti-inflammatory agent.

Antimicrobial Activity

Compounds featuring both oxadiazole and pyrazole rings have demonstrated antibacterial and antifungal activities. For example, studies have shown that certain oxadiazole derivatives can inhibit bacterial growth by targeting specific metabolic pathways . The dual functionality of this compound may enhance its efficacy against a broader spectrum of pathogens.

The biological activities of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : It could promote programmed cell death in cancer cells through various signaling pathways.
  • Modulation of Immune Response : The anti-inflammatory properties may involve modulation of cytokine release and immune cell activity.

Case Studies

A recent study investigated the anticancer potential of similar oxadiazole derivatives using multicellular spheroids as a model system. The results indicated significant cytotoxicity at low concentrations, highlighting the potential for developing these compounds into therapeutic agents for cancer treatment .

Q & A

Basic: What synthetic strategies are recommended for constructing the oxadiazole and pyrazole moieties in this compound?

Methodological Answer:
The oxadiazole ring can be synthesized via cyclization of acylthiosemicarbazides under acidic conditions, as described for analogous 1,3,4-oxadiazole derivatives . For the pyrazole-sulfonyl group, sulfonation of 1-ethyl-3,5-dimethylpyrazole using chlorosulfonic acid followed by coupling to piperidine is a common approach. Multi-step protocols (e.g., oxadiazole formation → pyrazole sulfonylation → piperidine coupling) are typical, with LiH/DMF-mediated nucleophilic substitutions used for fragment assembly .

Advanced: How can researchers optimize coupling reactions between the oxadiazole-methyl and sulfonyl-piperidine subunits to mitigate low yields?

Methodological Answer:
Low yields in coupling reactions often stem from steric hindrance or poor leaving-group activation. Strategies include:

  • Base selection: Use non-nucleophilic bases (e.g., LiH) to enhance reaction efficiency .
  • Solvent optimization: Polar aprotic solvents like DMF improve solubility of intermediates .
  • Temperature control: Gradual heating (60–80°C) prevents decomposition of thermally sensitive sulfonyl intermediates .
  • Catalysis: Transition-metal catalysts (e.g., Pd for cross-couplings) may be explored for challenging bonds .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR: 1^1H/13^13C NMR identifies substituent patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, oxadiazole C=O at ~160 ppm) .
  • Mass spectrometry (EI-MS): Confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography: SHELX software refines crystal structures, resolving bond lengths/angles and verifying stereochemistry. High-resolution data (R factor < 0.07) are achievable with low-temperature (173 K) measurements .

Advanced: How can contradictions between in vitro and cellular bioactivity data be systematically addressed?

Methodological Answer:

  • Permeability assays: Evaluate cellular uptake via LC-MS quantification to rule out poor membrane penetration .
  • Metabolic stability tests: Use liver microsomes to assess compound degradation in cellular environments .
  • Target engagement studies: Employ thermal shift assays or SPR to confirm binding affinity in physiological buffers .

Advanced: What strategies resolve challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening: Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization .
  • Derivatization: Introduce heavy atoms (e.g., bromine) to improve diffraction quality .
  • Temperature gradients: Gradual cooling (0.5°C/hour) reduces lattice defects .

Basic: How does the sulfonyl group influence the compound’s reactivity and target interactions?

Methodological Answer:
The sulfonyl group enhances electrophilicity, facilitating hydrogen bonding with biological targets (e.g., enzyme active sites). Its electron-withdrawing nature stabilizes adjacent negative charges, impacting π-stacking interactions in aromatic systems .

Advanced: What factors govern the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH sensitivity: The oxadiazole ring hydrolyzes under strongly acidic/basic conditions. Stability studies in buffers (pH 2–9) identify degradation thresholds .
  • Thermal stability: TGA/DSC analysis reveals decomposition points (>200°C typical for heterocycles) .
  • Light exposure: UV-vis spectroscopy monitors photodegradation, necessitating amber storage vials .

Advanced: How can stereochemical outcomes in piperidine-containing derivatives be controlled during synthesis?

Methodological Answer:

  • Chiral auxiliaries: Use tert-butyloxycarbonyl (Boc) groups to direct stereoselective piperidine ring formation .
  • Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective coupling .

Basic: What computational methods predict the compound’s target interactions and binding modes?

Methodological Answer:

  • Docking simulations: AutoDock Vina or Schrödinger Suite model interactions with proteins (e.g., kinases) using the oxadiazole as a hydrogen-bond acceptor .
  • MD simulations: GROMACS assesses binding stability over 100-ns trajectories .

Advanced: How should researchers interpret conflicting data between enzymatic inhibition assays and whole-organism models?

Methodological Answer:

  • Off-target profiling: Use kinome-wide screens to identify unintended interactions .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlate in vitro IC50_{50} with in vivo exposure levels to explain efficacy gaps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.